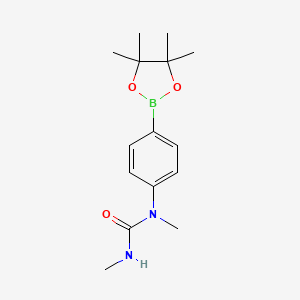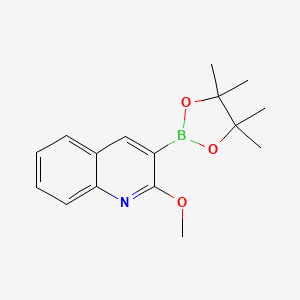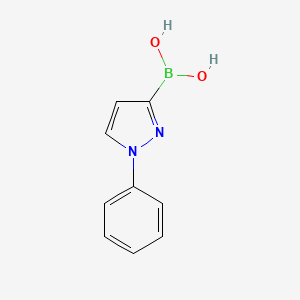
N1-Benzyl-N2-(2-(benzylamino)ethyl)ethane-1,2-diamine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-benzyl-N-[2-(benzylamino)ethyl]ethane-1,2-diamine;trihydrochloride is an organic compound that belongs to the class of ethane-1,2-diamines. This compound is characterized by the presence of benzyl groups attached to the nitrogen atoms of the ethane-1,2-diamine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-benzyl-N-[2-(benzylamino)ethyl]ethane-1,2-diamine can be synthesized by the reduction of its Schiff base analog. The synthesis involves the following steps:
- A methanol solution containing N-(2-aminoethyl)ethane-1,2-diamine and benzaldehyde is stirred at room temperature for 2 hours.
- Excess potassium borohydride is then added in portions to reduce the imine bonds to stable amine bonds .
Industrial Production Methods
The industrial production of N’-benzyl-N-[2-(benzylamino)ethyl]ethane-1,2-diamine typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-benzyl-N-[2-(benzylamino)ethyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidation products.
Reduction: Reduction reactions can further stabilize the compound by converting imine bonds to amine bonds.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Potassium borohydride is commonly used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while reduction stabilizes the compound as amines.
Applications De Recherche Scientifique
N’-benzyl-N-[2-(benzylamino)ethyl]ethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its interactions with biological molecules, such as DNA.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-benzyl-N-[2-(benzylamino)ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as DNA. The compound binds to DNA through electrostatic interactions, which can affect the structure and function of the DNA . This binding is important for its potential therapeutic applications and its role in biological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyl-N’-[2-(benzylamino)ethyl]ethane-1,2-diamine
- N-benzyl-N’-[2-(benzylamino)ethyl]ethane-1,2-diamine hydrochloride
- N-benzyl-N’-[2-(benzylamino)ethyl]ethane-1,2-diamine trihydrochloride
Uniqueness
N’-benzyl-N-[2-(benzylamino)ethyl]ethane-1,2-diamine;trihydrochloride is unique due to its specific structure, which allows it to form stable complexes with transition metals and interact with biological molecules. Its trihydrochloride form enhances its solubility and stability, making it suitable for various research applications.
Propriétés
IUPAC Name |
N'-benzyl-N-[2-(benzylamino)ethyl]ethane-1,2-diamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3.3ClH/c1-3-7-17(8-4-1)15-20-13-11-19-12-14-21-16-18-9-5-2-6-10-18;;;/h1-10,19-21H,11-16H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWILMBUPFYHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCNCCNCC2=CC=CC=C2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8258637.png)

![tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8258657.png)










